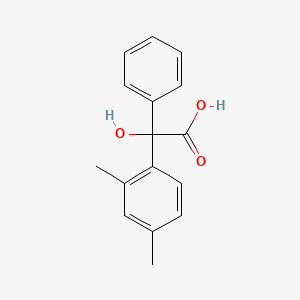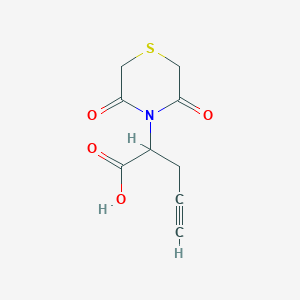![molecular formula C7H5N3O2 B12837239 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a carbonitrile group, and a dihydropyridine ring. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity.
化学反応の分析
Types of Reactions
6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the displacement of the phosphate group and restoration of enzyme activity.
類似化合物との比較
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications in reactivating acetylcholinesterase.
HI-6: A bisquaternary oxime studied for its effectiveness against nerve agents.
Uniqueness
6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its combination of a hydroxyimino group and a dihydropyridine ring distinguishes it from other oxime derivatives.
特性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
6-[(E)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O2/c8-3-5-1-2-6(4-9-12)10-7(5)11/h1-2,4,12H,(H,10,11)/b9-4+ |
InChIキー |
SFVUUPUJNRMWJC-RUDMXATFSA-N |
異性体SMILES |
C1=C(NC(=O)C(=C1)C#N)/C=N/O |
正規SMILES |
C1=C(NC(=O)C(=C1)C#N)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)








![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


